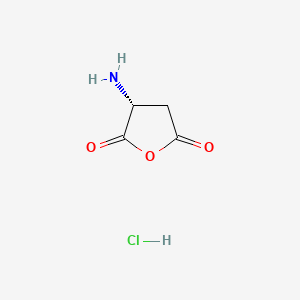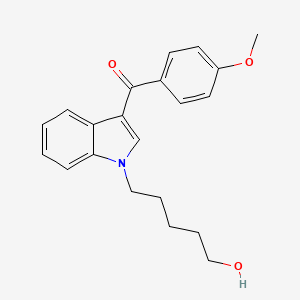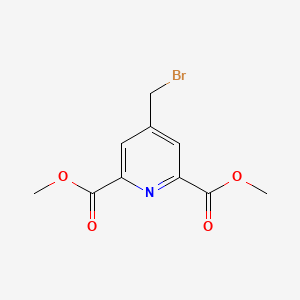
4-Cloro Maraviroc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro Maraviroc is a variant of Maraviroc, an antiretroviral medication used to treat HIV infection . It is a chemokine receptor antagonist that interferes with the interaction between HIV and CCR5 . The molecular formula of 4-Chloro Maraviroc is C29H41ClFN5O, with a molecular weight of 530.12 .
Chemical Reactions Analysis
Maraviroc is known to undergo various chemical reactions under stress conditions such as light, humidity, temperature, and different pH levels . It is especially susceptible to UVA, H2O2, and electrochemical degradation, while being resistant to neutral and acidic hydrolysis . Similar reactions could be expected for 4-Chloro Maraviroc, but specific studies are not available.Physical And Chemical Properties Analysis
Maraviroc is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 . Given the structural similarity, 4-Chloro Maraviroc is expected to have similar properties, with a slightly higher molecular weight due to the addition of a chlorine atom .Aplicaciones Científicas De Investigación
Terapia antirretroviral en el tratamiento del VIH
4-Cloro Maraviroc: se utiliza principalmente como un fármaco antirretroviral para el tratamiento del VIH. Funciona como un antagonista del receptor CCR5, bloqueando el correceptor CCR5 en las células CD4, lo que evita que el virus ingrese e infecte las células . Esta aplicación es fundamental en el manejo del VIH, especialmente en pacientes que han experimentado fracaso del tratamiento con otras clases de fármacos antirretrovirales.
Terapéutica del cáncer
La investigación ha demostrado que This compound puede suprimir los macrófagos y la respuesta de las células progenitoras hepáticas en un modelo de enfermedad hepática crónica murina . Esto sugiere su posible uso como terapéutico para prevenir el carcinoma hepatocelular (HCC), un tipo común de cáncer de hígado. Al reducir la fibrosis y la lesión hepática, puede disminuir la carga tumoral general.
Manejo de enfermedades cardiovasculares
This compound: se ha estudiado por sus efectos sobre la función endotelial, particularmente en pacientes con enfermedades cardiovasculares. Puede mejorar la dilatación mediada por flujo (FMD) en pacientes infectados por el VIH tratados con abacavir, lo cual es significativo ya que la enfermedad cardiovascular es una causa principal de morbilidad en los individuos infectados por el VIH .
Aplicaciones antiinflamatorias
Debido a su mecanismo de acción, This compound también tiene posibles aplicaciones antiinflamatorias. Puede disminuir la activación inmunitaria y la infiltración de monocitos en las placas ateroscleróticas, que son procesos clave en el desarrollo de enfermedades inflamatorias crónicas .
Mecanismo De Acción
Target of Action
4-Chloro Maraviroc, like Maraviroc, is a selective antagonist of the CCR5 co-receptor . The CCR5 receptor is found on the surface of certain human cells, including CD4 cells (T-cells), and plays a crucial role in the entry process of the HIV-1 virus into the host cell .
Mode of Action
4-Chloro Maraviroc works as an entry inhibitor , blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, it prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro Maraviroc is the HIV entry process . By blocking the interaction between HIV and CCR5, it prevents the membrane fusion events necessary for viral entry . Additionally, Maraviroc can activate the NF‐kB pathway and induce viral transcription in HIV-infected cells .
Pharmacokinetics
Maraviroc is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) . Renal clearance accounts for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours . It’s important to note that the pharmacokinetics of 4-Chloro Maraviroc may vary.
Result of Action
The primary result of 4-Chloro Maraviroc’s action is the prevention of HIV-1 entry into host cells . This leads to a reduction in viral load and can delay the progression of HIV-1 infection .
Action Environment
The action of 4-Chloro Maraviroc can be influenced by various environmental factors. For instance, its metabolism by CYP3A4 suggests that agents modulating the activity of this enzyme could alter Maraviroc exposure . Therefore, dose adjustments may be necessary when coadministered with such agents .
Safety and Hazards
Direcciones Futuras
Maraviroc has shown promise in the treatment of HIV, and its unique mechanism of action opens up new possibilities for antiretroviral therapy . Future research could explore the potential of 4-Chloro Maraviroc and other similar compounds in the treatment of HIV and other diseases where the CCR5 receptor plays a key role .
Propiedades
IUPAC Name |
4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLZEJRCFABHBR-XIXIKTKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



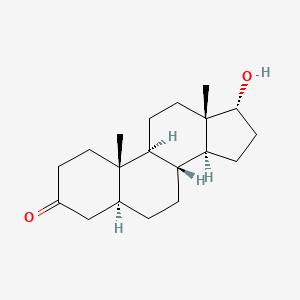
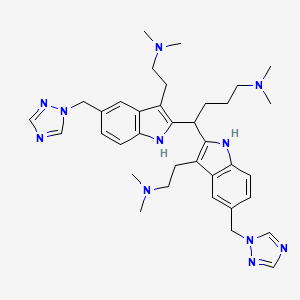

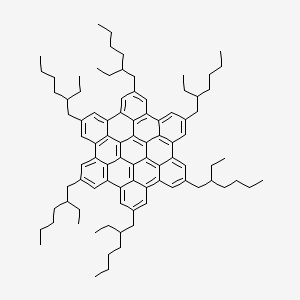
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
